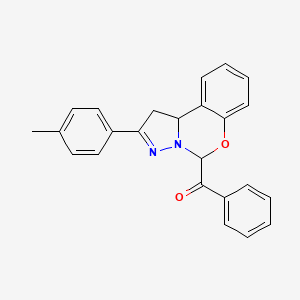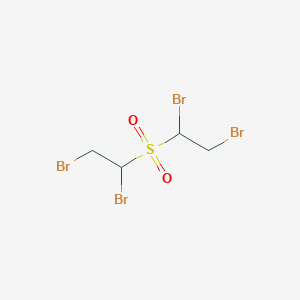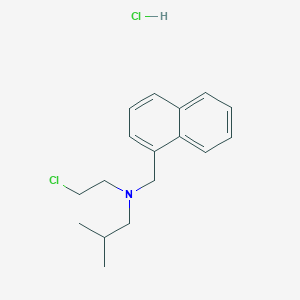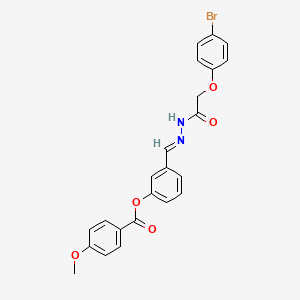![molecular formula C27H27N3O6 B12001390 [2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 765912-77-4](/img/structure/B12001390.png)
[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl 4-methoxybenzoate is a complex organic molecule with the chemical formula C26H19Cl2N5O5S. It belongs to the class of hydrazones and contains both aromatic and heterocyclic moieties.
Structure: The compound consists of a central phenyl ring substituted with an ethoxy group (C2H5O), a 4-methoxybenzoate group, and an E-configured hydrazone linkage. The presence of the hydrazone functional group imparts interesting reactivity to this compound.
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common route starts with the condensation of 4-methoxybenzoyl hydrazine with 3-methylbenzoyl chloride, followed by reaction with 2-ethoxybenzaldehyde. The final step is the esterification of the resulting hydrazone with 2,4-dichlorobenzoic acid.
Reaction Conditions: These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol, chloroform) with appropriate catalysts or reagents.
Industrial Production:
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve potassium permanganate, while reduction could use sodium borohydride.
Major Products: Oxidation leads to benzoic acids, while reduction yields hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: Researchers study this compound’s reactivity, stability, and potential as a building block for more complex molecules.
Biology: Its hydrazone functionality may interact with biological systems, making it relevant for drug discovery.
Medicine: Investigations focus on its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Although not widely used, it could find applications in specialty chemicals.
Mécanisme D'action
Targets: The compound’s mechanism likely involves interactions with specific protein targets due to its hydrazone moiety.
Pathways: Further studies are needed to elucidate the precise pathways affected.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of hydrazone, phenyl, and ester functionalities sets it apart.
Similar Compounds:
Remember that this compound’s potential applications and mechanisms are still areas of active research
Propriétés
Numéro CAS |
765912-77-4 |
|---|---|
Formule moléculaire |
C27H27N3O6 |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H27N3O6/c1-4-35-24-15-19(8-13-23(24)36-27(33)20-9-11-22(34-3)12-10-20)16-29-30-25(31)17-28-26(32)21-7-5-6-18(2)14-21/h5-16H,4,17H2,1-3H3,(H,28,32)(H,30,31)/b29-16+ |
Clé InChI |
AYCKNVFSJFYWSE-MUFRIFMGSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CC(=C2)C)OC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)



